N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
Description
N¹,N¹-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide is a symmetrical aromatic dicarboxamide derivative characterized by a central benzene-1,3-dicarboxamide core. Each carboxamide group is substituted with a phenyl ring bearing an N,N-dimethylcarbamimidoyl moiety (–NH–C(=NH)–N(CH₃)₂) at the para position. Key properties include:
- Molecular formula: Likely C₂₆H₃₀N₆O₂ (inferred from analogues in and ).
- Hydrogen bonding: Estimated 4 H-bond donors (amide NH and carbamimidoyl NH) and 6–8 H-bond acceptors (amide carbonyl, carbamimidoyl NH, and dimethylamino groups).
- Lipophilicity: Moderate (similar to XLogP3 = 1.5 for the N-methyl analogue in ).
Properties
CAS No. |
5300-75-4 |
|---|---|
Molecular Formula |
C26H28N6O2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-N,3-N-bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N6O2/c1-30(2)23(27)17-8-12-21(13-9-17)32(22-14-10-18(11-15-22)24(28)31(3)4)26(34)20-7-5-6-19(16-20)25(29)33/h5-16,27-28H,1-4H3,(H2,29,33) |
InChI Key |
NZECSDRUDIFJJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=N)N(C)C)C(=O)C3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with N,N-dimethylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amides and related compounds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Carbamimidoyl Group
- 1-N',3-N'-Bis[4-(N'-Methylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide (): Structure: N-methyl instead of N,N-dimethyl on the carbamimidoyl group. Molecular weight: 426.5 g/mol. Impact: Reduced steric hindrance and lower basicity compared to the dimethyl variant. Retains 4 H-bond donors but may exhibit weaker lipophilic interactions.
Core Modifications: Thioamide vs. Carboxamide
Aromatic Ring Substitutions
- N¹,N⁴-Bis[4-(1H-Benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (BIP-2B) (): Structure: Benzimidazole rings replace carbamimidoyl groups. Hydrogen bonding: Additional H-bond acceptors from benzimidazole N atoms.
Simplified Analogues
- N,N'-Dimethylbenzene-1,3-dicarboxamide (): Structure: No phenyl or carbamimidoyl groups; direct methyl substitution on amides. Molecular weight: 192.21 g/mol. Impact: Lower molecular weight improves solubility but reduces complexity for target-specific interactions.
Complex Derivatives with Pharmacological Relevance
Structural Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., –CF₃ in ) enhance stability and receptor affinity, as seen in PPARγ-binding analogues (similarity score = 0.61) .
- Bulkier substituents (e.g., dihydropyridinyl in ) reduce solubility but improve target specificity via steric complementarity.
Comparative Data Table
Biological Activity
N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C26H27N7O
- Molecular Weight: 501.5 g/mol
- CAS Number: 415100
The compound features a central benzene ring substituted with two dicarboxamide groups and four N,N-dimethylcarbamimidoyl moieties. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular functions.
- Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens, which is crucial for developing new antibiotics.
- Antioxidant Activity: The compound's structure suggests it may scavenge free radicals, reducing oxidative stress in cells.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds with similar structures. For instance, derivatives of carbamimidoyl phenyl compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) in the range of 16-64 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, a related compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
Case Studies
-
Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy against various bacterial strains.
- Methodology: Disc diffusion method was employed.
- Results: The compound demonstrated significant inhibition zones against tested strains, indicating strong antimicrobial properties.
-
Study on Anticancer Effects:
- Objective: To assess the cytotoxic effects on cancer cell lines.
- Methodology: MTT assay was used to determine cell viability.
- Results: The compound reduced cell viability significantly at concentrations above 10 µM, suggesting potential use in cancer therapeutics.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MICs of 16-64 µg/mL | |
| Anticancer | Induced apoptosis in cancer cells | |
| Antioxidant | Scavenging free radicals |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N'-Bis(4-(N,N-dimethylcarbamimidoyl)phenyl) | Similar dicarboxamide structure | Antimicrobial, Anticancer |
| 4-Dimethylaminobenzaldehyde | Aldehyde functional group | Antioxidant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
